molecular formula C16H20N2O3S B13469977 Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate

Cat. No.: B13469977
M. Wt: 320.4 g/mol
InChI Key: HTKZMYCNJTYORK-UHFFFAOYSA-N
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Description

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is a chemical compound with the molecular formula C27H38N4O5S. It is known for its role as a ligand in various biochemical applications, particularly in the recruitment of the von Hippel-Lindau protein. This compound is characterized by its complex structure, which includes a tert-butyl group, a hydroxybenzyl moiety, and a methylthiazolyl group.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C16H20N2O3S/c1-10-14(22-9-18-10)11-5-6-12(13(19)7-11)8-17-15(20)21-16(2,3)4/h5-7,9,19H,8H2,1-4H3,(H,17,20)

InChI Key

HTKZMYCNJTYORK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate typically involves multiple steps. One common method starts with the reaction of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylic acid with 4-(4-methylthiazol-5-yl)benzylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the synthesis can be scaled up using large reactor vessels with controlled heating and cooling systems. The reactions are typically carried out in jacketed reactor vessels with mechanical stirring to ensure uniform mixing and temperature control .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl and thiazolyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of protein-ligand interactions, particularly in the recruitment of the von Hippel-Lindau protein.

    Medicine: Investigated for its potential role in targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate involves its role as a ligand that recruits the von Hippel-Lindau protein. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound interacts with specific molecular targets and pathways involved in protein degradation, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is unique due to its specific structure, which allows it to effectively recruit the von Hippel-Lindau protein and facilitate targeted protein degradation. This makes it a valuable compound in the field of biochemical research and drug development .

Biological Activity

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate, also known by its CAS number 1448191-54-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C21H27N3O4S
  • Molecular Weight : 417.52 g/mol
  • CAS Number : 1448191-54-5

Research indicates that the compound exhibits inhibitory activity against certain protein kinases, which are critical in various cellular processes including cell growth and division. Specifically, it has been shown to interact with cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The binding affinity and selectivity for these targets can be attributed to the structural features of the compound, particularly its thiazole moiety, which enhances its interaction with the kinase domain .

Biological Activities

  • Anticancer Properties :
    • This compound has demonstrated potential as an anticancer agent by inhibiting CDK6, a kinase involved in cell cycle progression. Studies have shown that compounds with similar structures can effectively reduce tumor growth in vitro and in vivo models .
  • Inhibition of Kinase Activity :
    • The compound has been characterized as a potent inhibitor of mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in various cancers. The half-maximal inhibitory concentration (IC50) values for these interactions suggest high efficacy, particularly against mutations that confer resistance to other inhibitors .
  • Selectivity Profile :
    • The selectivity of this compound for specific kinases over others has been evaluated, indicating a favorable therapeutic window that minimizes off-target effects .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of related compounds, highlighting the significant anticancer activity associated with modifications to the thiazole ring .
  • Study 2 : Research conducted on cell lines expressing mutant forms of PDGFRA demonstrated that treatment with this compound resulted in reduced proliferation and increased apoptosis, supporting its potential use in targeted cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits CDK6; reduces tumor growth
Kinase InhibitionPotent against mutant KIT and PDGFRA
Selectivity ProfileHigh selectivity for specific kinases

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